

Lrrk2-IN-1 off-target kinase profiling and interpretation

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Compound of Interest

Compound Name: *Lrrk2-IN-1*

Cat. No.: *B608654*

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Lrrk2-IN-1 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of **Lrrk2-IN-1**, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).

Frequently Asked Questions (FAQs)

Q1: What is **Lrrk2-IN-1** and what is its primary mechanism of action?

Lrrk2-IN-1 is a small molecule inhibitor that potently targets the kinase activity of LRRK2.[1][2][3] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the LRRK2 kinase domain, preventing the phosphorylation of its substrates.[4] It is effective against both wild-type (WT) LRRK2 and the common pathogenic G2019S mutant.[1][4]

Q2: What are the known off-target kinases for **Lrrk2-IN-1**?

While **Lrrk2-IN-1** is highly selective, it has been shown to inhibit a small number of other kinases.[4] Profiling against a panel of 442 kinases revealed that at a concentration of 10 μ M, only 12 kinases were significantly inhibited.[4] Key off-targets with notable potency include DCLK2 and MAPK7.[1][4][5] It is important to consider these off-targets when interpreting experimental results.

Q3: How can I confirm that the observed cellular effects are due to LRRK2 inhibition and not off-target activity?

To validate that the effects of **Lrrk2-IN-1** are mediated by LRRK2 inhibition, a key experiment is to use a drug-resistant LRRK2 mutant, such as LRRK2[A2016T].[4] This mutant is significantly less sensitive to **Lrrk2-IN-1**. [4] If the observed phenotype is rescued or absent in cells expressing the LRRK2[A2016T] mutant upon treatment with **Lrrk2-IN-1**, it strongly suggests the effect is on-target.[6] Comparing results with other structurally distinct LRRK2 inhibitors can also help differentiate on-target from off-target effects.[7]

Q4: What happens to LRRK2 protein within the cell after treatment with **Lrrk2-IN-1**?

Treatment with **Lrrk2-IN-1** induces a characteristic dephosphorylation of LRRK2 at several key sites, including Ser910 and Ser935.[1][2] This dephosphorylation is often accompanied by a change in LRRK2's subcellular localization, causing it to accumulate in cytoplasmic aggregate-like structures.[2][8] This change in localization and phosphorylation status is a reliable marker of target engagement in cellular assays.[8]

Q5: What are potential liabilities or side effects associated with LRRK2 inhibition?

Preclinical studies with LRRK2 inhibitors, including compounds developed after **Lrrk2-IN-1**, have revealed potential on-target effects in peripheral tissues, particularly the lungs and kidneys.[7][9][10] While some observed changes in lung tissue were found to be reversible and not associated with functional impairment, it is a critical aspect to monitor in preclinical safety assessments.[9][10]

Data Presentation

Table 1: Kinase Selectivity and Potency of **Lrrk2-IN-1**

Target Kinase	IC50 (nM)	Binding Affinity (Kd, nM)	Cellular EC50 (nM)
LRRK2 (WT)	13[1][4]	20[5]	-
LRRK2 (G2019S)	6[1][4]	11[5]	30 (TR-FRET)[1]
DCLK2	45[1][4]	16[5]	-
MAPK7 (ERK5)	>1000[4]	28[5]	160[1][4]
AURKB	>1000[1][4]	-	-
CHEK2	>1000[1][4]	-	-
MYLK	>1000[1][4]	-	-
PLK1	>1000[1][4]	-	-

IC50, Kd, and EC50 values are compiled from multiple assay types and sources, which can lead to variations. Researchers should use these as a guide.

Troubleshooting Guides

Problem 1: No inhibition of LRRK2 kinase activity is observed in my assay.

- Possible Cause: Sub-optimal inhibitor concentration.
 - Solution: Perform a dose-response experiment. For in vitro kinase assays, concentrations ranging from 1 nM to 10 μ M are typically used to determine the IC50.[4] For cellular assays, effective concentrations are generally higher, in the range of 100 nM to 3 μ M, to achieve target engagement.[5]
- Possible Cause: Inactive **Lrrk2-IN-1** compound.
 - Solution: Ensure the compound has been stored correctly, typically at -20°C or -80°C as a stock solution in DMSO.[1] Avoid repeated freeze-thaw cycles. If in doubt, use a fresh aliquot or lot-test the compound.
- Possible Cause: Assay conditions are not optimal for an ATP-competitive inhibitor.

- Solution: **Lrrk2-IN-1** is an ATP-competitive inhibitor.[4] Its apparent potency (IC50) will increase as the ATP concentration in the assay decreases. Ensure your in vitro kinase assay uses a consistent and reported ATP concentration, often around 100 μ M.[4]

Problem 2: An unexpected or inconsistent cellular phenotype is observed after treatment.

- Possible Cause: The phenotype is due to an off-target effect.
 - Solution: As detailed in the FAQs, the gold standard for ruling out off-target effects is to use a drug-resistant mutant like LRRK2[A2016T].[4] If the phenotype persists in cells expressing this mutant, it is likely an off-target effect. Additionally, some cellular effects of **Lrrk2-IN-1**, such as on neurite outgrowth, have been reported to occur even in LRRK2 knockout cells, indicating off-target activity.[7]
- Possible Cause: The observed effect is related to cellular stress or toxicity.
 - Solution: **Lrrk2-IN-1** has been reported to be moderately cytotoxic at higher concentrations (IC50 of 49.3 μ M in HepG2 cells).[1] Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your primary experiment to ensure the observed phenotype is not a secondary consequence of toxicity.

Problem 3: Difficulty detecting a decrease in LRRK2 Ser935 phosphorylation.

- Possible Cause: Insufficient inhibitor concentration or treatment time.
 - Solution: A 90-minute treatment with 1-3 μ M **Lrrk2-IN-1** is typically sufficient to induce robust dephosphorylation of Ser935 in HEK293 cells.[4][5] Optimize both the concentration and duration of treatment for your specific cell type.
- Possible Cause: Poor antibody performance.
 - Solution: Western blotting for phosphoproteins can be challenging. Ensure your anti-pSer935-LRRK2 antibody is validated for the application. Run appropriate controls, including lysates from cells treated with a positive control compound (another LRRK2 inhibitor) and a negative control (DMSO).
- Possible Cause: The specific LRRK2 inhibitor type does not induce dephosphorylation.

- Solution: **Lrrk2-IN-1** is a Type I kinase inhibitor. These inhibitors stabilize a "closed" conformation of the kinase domain, which promotes the dephosphorylation of N-terminal sites like Ser935.[6] In contrast, Type II inhibitors do not cause this dephosphorylation.[6] This is an important consideration when comparing **Lrrk2-IN-1** with other classes of LRRK2 inhibitors.

Experimental Protocols

Protocol 1: In Vitro LRRK2 Kinase Assay

This protocol provides a general framework for measuring LRRK2 kinase activity using a radioactive or luminescence-based method.

- Reaction Setup: Prepare kinase reactions on ice. In a final volume of 25-50 μL , combine:
 - Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[11]
 - Recombinant LRRK2 enzyme (e.g., GST-LRRK2, 10 nM final concentration).[12]
 - Kinase substrate (e.g., Myelin Basic Protein (MBP) at 0.5 $\mu\text{g}/\mu\text{L}$ or a peptide substrate like LRRKtide at 20 μM).[12][13]
 - **Lrrk2-IN-1** (or DMSO vehicle control) at desired concentrations.
- Initiate Reaction: Add ATP to initiate the reaction. A common concentration is 100 μM ATP, often spiked with [γ -³²P]ATP for radioactive detection.[4]
- Incubation: Incubate the reaction mixture at 30°C for a set time, typically ranging from 30 to 120 minutes.[11][14]
- Stop Reaction & Detection:
 - For Radioactive Assay: Stop the reaction by adding SDS-PAGE loading buffer. Separate proteins by SDS-PAGE, transfer to a membrane, and detect incorporated radioactivity using autoradiography or a phosphorimager.[15]
 - For Luminescence Assay (e.g., ADP-Glo™): After incubation, add ADP-Glo™ Reagent to deplete remaining ATP. Then, add Kinase Detection Reagent to convert the ADP

generated into a luminescent signal, which is read on a plate reader.[11]

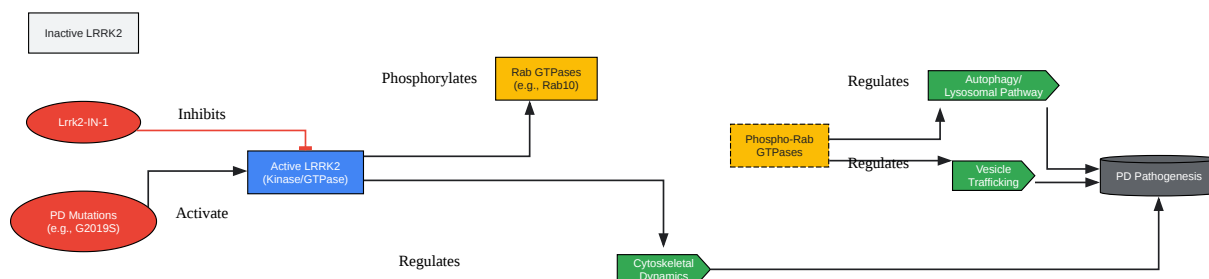
- Data Analysis: Quantify the signal and calculate the percentage of kinase activity relative to the DMSO control to determine IC50 values.

Protocol 2: Cellular Assay for LRRK2 Target Engagement (pSer935 Western Blot)

This protocol verifies that **Lrrk2-IN-1** is engaging LRRK2 within a cellular context.

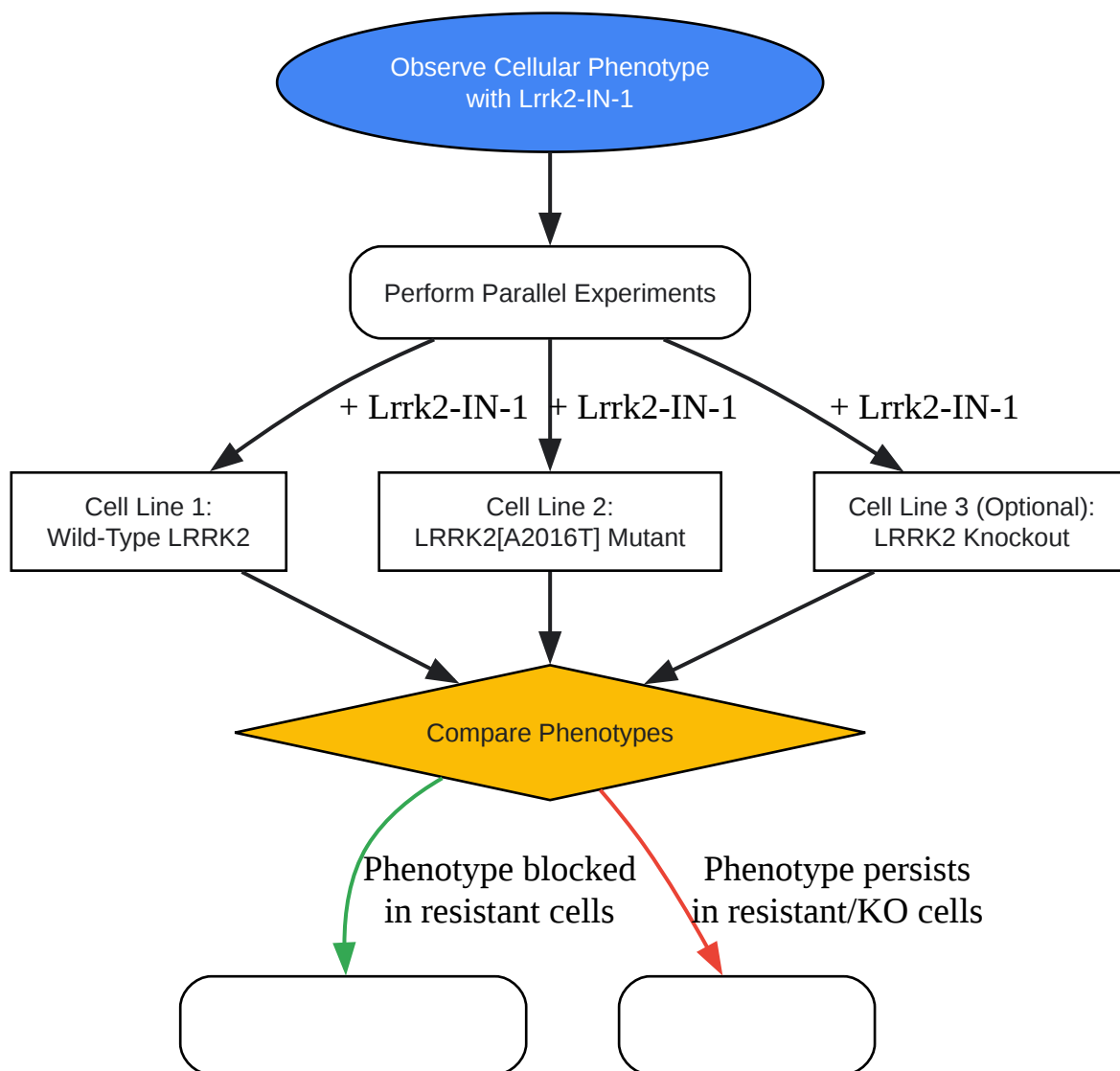
- Cell Culture and Treatment: Plate cells (e.g., HEK293 cells stably expressing LRRK2) and allow them to adhere. Treat the cells with increasing concentrations of **Lrrk2-IN-1** (e.g., 0.1, 0.3, 1, 3 μ M) or DMSO for 90 minutes.[4]
- Cell Lysis: Wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- Western Blotting:
 - Separate equal amounts of protein (e.g., 20-30 μ g) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with a primary antibody against pSer935-LRRK2 overnight at 4°C.
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Analysis and Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total LRRK2 or a loading control protein (e.g., β -actin or GAPDH). Quantify the pSer935 signal and normalize it to the total LRRK2 or loading control signal.

Visualizations



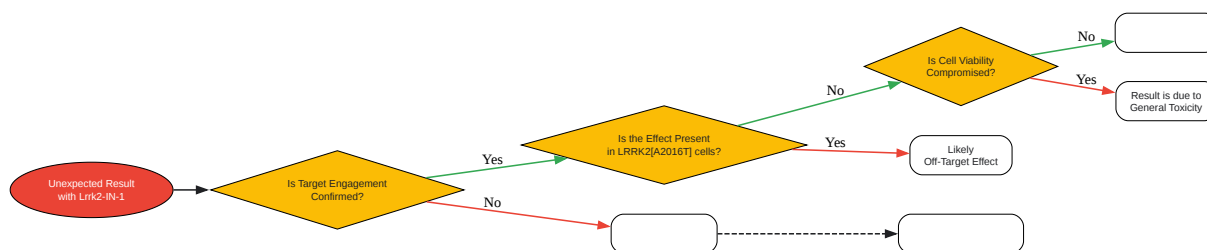
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Caption: Simplified LRRK2 signaling pathway showing activation by mutations, substrate phosphorylation, and inhibition by **Lrrk2-IN-1**.



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Caption: Experimental workflow to validate that a cellular phenotype observed with **Lrrk2-IN-1** is an on-target effect.



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Caption: A logical flowchart for troubleshooting unexpected experimental results when using **Lrrk2-IN-1**.

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